Phenylthioacetohydroximic acid
CAS No.: 10593-79-0
Cat. No.: VC1759416
Molecular Formula: C8H9NOS
Molecular Weight: 167.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10593-79-0 |
|---|---|
| Molecular Formula | C8H9NOS |
| Molecular Weight | 167.23 g/mol |
| IUPAC Name | N-hydroxy-2-phenylethanethioamide |
| Standard InChI | InChI=1S/C8H9NOS/c10-9-8(11)6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11) |
| Standard InChI Key | IHTJGIKQNHDTSX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(=S)NO |
| Canonical SMILES | C1=CC=C(C=C1)CC(=S)NO |
Introduction
Chemical Identity and Structural Properties
Phenylthioacetohydroximic acid (CAS: 10593-79-0) is an organosulfur compound classified as a thiohydroxamic acid. It possesses a molecular formula of C8H9NOS with a calculated molecular weight of 167.23 g/mol . The compound is also recognized by several synonyms including N-hydroxy-2-phenylethanethioamide and phenylacetothiohydroximate, reflecting its chemical structure and characteristics .
The structural composition of phenylthioacetohydroximic acid features a phenyl ring connected to a thioamide group with a hydroxyl substituent on the nitrogen atom. This arrangement gives rise to its hydroxamic acid characteristics while incorporating sulfur instead of oxygen in the amide function. The structure can be represented as follows:
| Parameter | Value |
|---|---|
| Molecular Formula | C8H9NOS |
| Molecular Weight | 167.23 g/mol |
| CAS Number | 10593-79-0 |
| IUPAC Name | N-hydroxy-2-phenylethanethioamide |
| SMILES | C1=CC=C(C=C1)CC(=S)NO |
| InChI | InChI=1S/C8H9NOS/c10-9-8(11)6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11) |
| InChIKey | IHTJGIKQNHDTSX-UHFFFAOYSA-N |
Table 1: Chemical identity parameters of phenylthioacetohydroximic acid
Physical and Chemical Properties
Phenylthioacetohydroximic acid exhibits interesting acid-base behavior. At physiological pH (7.3), the compound predominantly exists as its conjugate base, phenylthioacetohydroximate (C8H8NOS-), which arises from the deprotonation of the acidic SH group . This property influences its behavior in biological systems and its potential interactions with various biomolecules.
The compound belongs to a broader family of acetohydroximates and shares chemical properties with both thioamides and hydroxamic acids. This dual characteristic contributes to its unique reactivity profile and potential applications in biochemical contexts.
| Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Acid-Base Behavior | Acts as an acid with deprotonation occurring at the SH group |
| Major Species at pH 7.3 | Phenylthioacetohydroximate (conjugate base) |
| Structural Classification | Organosulfur compound, thiohydroxamic acid derivative |
| Related Compounds | Member of acetohydroximates family |
Table 2: Physical and chemical properties of phenylthioacetohydroximic acid
Synthesis Methods
The synthesis of phenylthioacetohydroximic acid typically involves the coupling of phenylthioacetic acid derivatives with hydroxylamine under controlled conditions. This synthetic approach requires careful consideration of reaction parameters to optimize yield and purity.
Key factors influencing the successful synthesis include:
-
Temperature control: Optimal temperatures (e.g., 60°C for hydrolysis steps) must be maintained for efficient reaction progression.
-
Solvent selection: Polar solvents like DMF are often employed to ensure adequate solubility of reactants.
-
Stoichiometric ratios: Precise ratios of hydroxylamine hydrochloride are necessary to prevent side reactions.
The reaction pathway typically proceeds through sequential steps involving protection/deprotection strategies, hydrolysis, and coupling reactions. Reagents such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in DMF have been employed in the synthesis of similar hydroxamic acid analogs .
Analytical Characterization
Accurate characterization of phenylthioacetohydroximic acid is essential for confirming its identity and purity. Several spectroscopic and chromatographic techniques are particularly valuable for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both 1H and 13C NMR provide critical structural information, with characteristic shifts for the thioether (-S-) and hydroxamic acid (-CONHOH) functional groups. The phenyl ring protons typically appear as complex multiplets in the aromatic region (δ 7.2-7.4 ppm), while the methylene group adjacent to the phenyl ring shows signals in the range of δ 3.7-3.9 ppm.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) serves as a definitive method for confirming the molecular weight and elemental composition of phenylthioacetohydroximic acid. The molecular ion peak at m/z 167.0400 (calculated for C8H9NOS) provides validation of its molecular formula .
Infrared Spectroscopy
IR spectroscopy can identify key functional groups in phenylthioacetohydroximic acid through characteristic absorption bands. Notable frequencies include the N-O stretch around 930 cm-1, N-H stretching at approximately 3200-3400 cm-1, and C=S vibrations in the range of 1050-1200 cm-1.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) employing reverse-phase columns (typically C18) with UV detection at 254 nm provides an effective means of assessing the purity of phenylthioacetohydroximic acid preparations. This technique is particularly valuable for monitoring reaction progress during synthesis and for quality control of the final product.
| Potential Application | Relevant Properties | Possible Mechanisms |
|---|---|---|
| HDAC Inhibition | Hydroxamic acid function, zinc coordination | Binding to the active site zinc in HDAC enzymes |
| Environmental Metabolite | Conjugation with amino acids | Biotransformation of environmental contaminants |
| Metal Chelation | Hydroxamic acid group | Formation of stable complexes with transition metals |
| Synthetic Intermediate | Reactivity of thioamide and hydroxamic acid groups | Precursor for more complex bioactive molecules |
Table 3: Potential applications of phenylthioacetohydroximic acid based on its chemical properties
Structure-Activity Relationships
Insights into the potential biological activity of phenylthioacetohydroximic acid can be derived from structure-activity relationship (SAR) studies on related hydroxamic acids. Such studies have revealed several structural features that influence HDAC inhibitory activity:
-
The phenyl ring contributes to hydrophobic interactions with the enzyme's active site .
-
The hydroxamic acid group serves as a zinc-binding group (ZBG), forming coordinate bonds with the catalytic zinc ion .
-
The thioamide functionality may influence the compound's stability and pharmacokinetic properties compared to standard hydroxamic acids .
Modifications of these structural elements typically result in varying effects on biological activity. For instance, substitutions on the phenyl ring can enhance potency or selectivity toward specific HDAC isoforms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume